molecular formula C8H13IO B2839884 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane CAS No. 2171897-50-8

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane

Cat. No.: B2839884
CAS No.: 2171897-50-8
M. Wt: 252.095
InChI Key: YNLICCKYLRPXOB-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-6-oxabicyclo[321]octane is a bicyclic organic compound characterized by the presence of an iodomethyl group and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane typically involves the iodination of a precursor compound. One common method is the reaction of a suitable bicyclic alcohol with iodine and a base, such as potassium carbonate, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired iodomethyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and modification of the target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one: Similar structure but contains a nitrogen atom in the bicyclic ring.

    8-Oxabicyclo[3.2.1]octane: Lacks the iodomethyl group but has a similar bicyclic framework.

    2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom and has different substitution patterns.

Uniqueness

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-(iodomethyl)-6-oxabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-8-3-1-2-7(4-8)5-10-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLICCKYLRPXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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